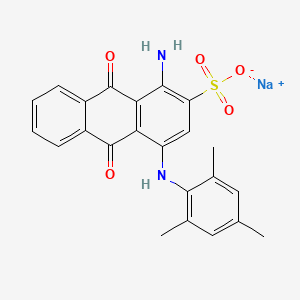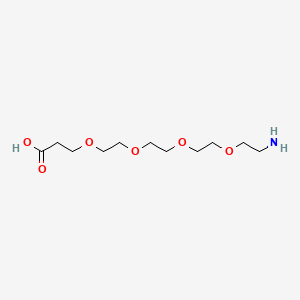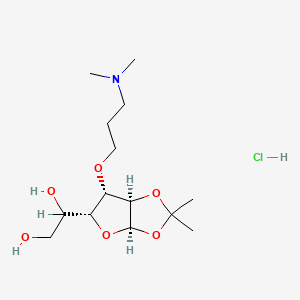
Acid Blue 129
描述
Acid Blue 129 is a dye with a dye content of 25% . It is also known by the synonym Atanyl Blue PRL . The dye is mainly used for wool, silk, and polyamide fiber dyeing and printing directly .
Synthesis Analysis
The synthesis of Acid Blue 129 involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid and 2,4,6-Trimethylbenzenamine .Molecular Structure Analysis
The empirical formula of Acid Blue 129 is C23H21N2NaO5S . It has a molecular weight of 460.48 .Physical And Chemical Properties Analysis
Acid Blue 129 is characterized by UV–Visible absorption and fluorescence study . The nonlinear absorption (NLA) measurements of Acid Blue 129 dye are examined via open aperture (OA) Z-scan method employing at 650 nm wavelength .科学研究应用
Textile Dyeing
Acid Blue 129 is widely used for dyeing textiles such as cotton, wool, silk, nylon, paper, and leather. Its application in textiles is significant due to its colorfastness and compatibility with various fibers .
Environmental Impact and Removal
This dye can be harmful if it comes into contact with eyes, respiratory system, and skin. Studies have been conducted on the kinetics and thermodynamics of removing Acid Blue 129 from aqueous solutions, highlighting its environmental impact and the necessity for effective waste management practices .
Diagnostic Assay Manufacturing
Acid Blue 129 is used in the manufacturing of diagnostic assays. It is involved in applications within hematology and histology due to its staining properties and chemical stability .
Enzymatic Degradation Research
Research has been conducted on the enzymatic degradation of Acid Blue 129 using crude laccase from Trametes hirsuta EDN 082. This study provides insights into the potential bioremediation applications and metabolic pathways involved in the degradation of anthraquinone dyes .
Nonlinear Optical Studies
The nonlinear absorption features of Acid Blue 129 have been studied in different polar solvents. This research is crucial for understanding the optical properties of anthraquinone dyes and their potential applications in photonics and optoelectronics .
Material Science: Thin Film Studies
Acid Blue 129-doped polyvinyl alcohol (PVA) thin films have been investigated for their nonlinear refractive index and absorption coefficients using Z-scan techniques. These studies are important for developing new materials with specific optical properties for advanced technological applications .
作用机制
Target of Action
Acid Blue 129, an anthraquinone dye, primarily targets the enzymes involved in dye decolorization . One such enzyme is horseradish peroxidase C1A (HRP C1A), which has been shown to effectively decolorize Acid Blue 129 .
Mode of Action
The interaction of Acid Blue 129 with its target enzymes, such as HRP C1A, leads to the decolorization of the dye . This process involves the enzymatic breakdown of the dye molecules, resulting in a significant reduction in color intensity .
Biochemical Pathways
The decolorization of Acid Blue 129 by enzymes like HRP C1A involves complex biochemical pathways. These pathways lead to the breakdown of the dye molecules into smaller, less colored intermediates . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acid Blue 129 is currently limited. It’s known that the dye exhibits nonlinear absorption features in various polar solvents, including ethanol, methanol, acetone, 1-proponal, and dmso . This suggests that the bioavailability of Acid Blue 129 may be influenced by the solvent used.
Result of Action
The primary result of Acid Blue 129’s action is the decolorization of the dye. This is achieved through the enzymatic breakdown of the dye molecules, leading to a significant reduction in color intensity . Additionally, Acid Blue 129 exhibits both saturable absorption (SA) and reverse saturable absorption (RSA), which are key features in nonlinear optical (NLO) applications .
Action Environment
The action, efficacy, and stability of Acid Blue 129 are influenced by various environmental factors. For instance, the solvent used can significantly affect the dye’s nonlinear absorption features . Moreover, the pH and temperature can impact the efficiency of the dye’s decolorization by enzymes like HRP C1A .
安全和危害
未来方向
属性
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRETZLLHOMHNNB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064307 | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid Blue 129 | |
CAS RN |
6397-02-0, 12217-21-9 | |
| Record name | Acid blue 129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006397020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)










